molecular formula C5H10ClNO B11926226 Ethyl 3-chloropropanimidate

Ethyl 3-chloropropanimidate

Cat. No.: B11926226
M. Wt: 135.59 g/mol
InChI Key: DAQDWUFXQLBUFD-UHFFFAOYSA-N
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Description

Ethyl 3-chloropropanimidate is an organic compound with the molecular formula C₅H₁₀ClNO. It is a versatile chemical used in various scientific research applications, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of an ethyl group, a chloropropyl group, and an imidate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloropropanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 3-chloropropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the imidate group.

Another method involves the use of ethyl 3-chloropropanoate as a starting material. This compound is reacted with ammonia or an amine in the presence of a catalyst to yield this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired production capacity. Industrial production typically employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloropropanimidate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Hydrolysis: The imidate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

    Hydrolysis: Acidic or basic conditions are employed, with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Derivatives such as ethyl 3-hydroxypropanimidate, ethyl 3-aminopropanimidate, or ethyl 3-thiopropanimidate.

    Hydrolysis: 3-chloropropanoic acid and ethylamine.

    Oxidation and Reduction: Corresponding oxo derivatives or reduced amines and alcohols.

Scientific Research Applications

Ethyl 3-chloropropanimidate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-chloropropanimidate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Ethyl 3-chloropropanimidate can be compared with other similar compounds, such as:

    Ethyl 3-bromopropanimidate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    Ethyl 3-aminopropanimidate: Contains an amino group instead of chlorine, resulting in different chemical properties and uses.

    Ethyl 3-hydroxypropanimidate: Contains a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which makes it suitable for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

ethyl 3-chloropropanimidate

InChI

InChI=1S/C5H10ClNO/c1-2-8-5(7)3-4-6/h7H,2-4H2,1H3

InChI Key

DAQDWUFXQLBUFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCCl

Origin of Product

United States

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